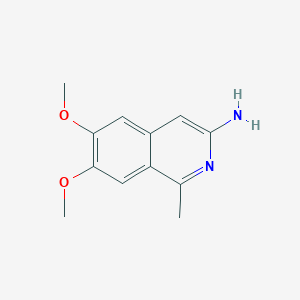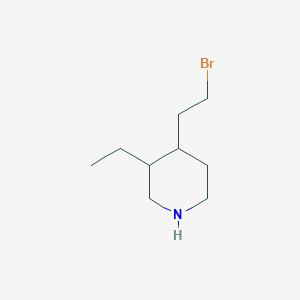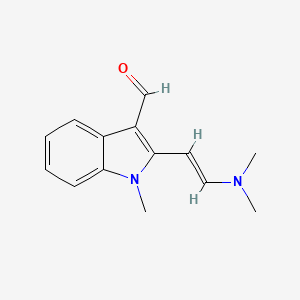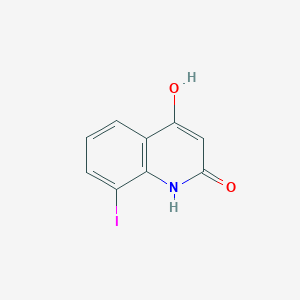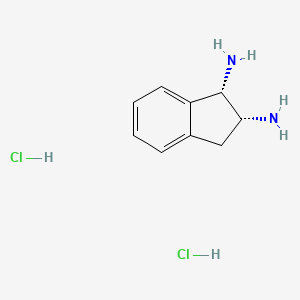
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis: is a chiral compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis typically involves the reduction of corresponding ketones or aldehydes followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and amination can be achieved using ammonia or primary amines under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes and the use of chiral catalysts to ensure the desired stereochemistry. The scalability of these methods allows for the production of large quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can further simplify the structure, potentially leading to the formation of simpler amines or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed under conditions that favor substitution, such as elevated temperatures or the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine: Medically, this compound has potential applications in the development of new drugs, particularly those targeting specific receptors or enzymes. Its ability to interact with biological molecules in a stereospecific manner makes it a valuable tool in drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.
Comparaison Avec Des Composés Similaires
- rac-(1R,2S)-2-phenylcyclopropylamine hydrochloride
- rac-(1R,2S)-2-hydroxycyclohexane-1-carbonitrile
- rac-(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentylcarbamate
Comparison: Compared to these similar compounds, rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diaminedihydrochloride,cis stands out due to its unique indene structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H14Cl2N2 |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
(1S,2R)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9+;;/m1../s1 |
Clé InChI |
FSROIONCWTUSFW-BPRGXCPLSA-N |
SMILES isomérique |
C1[C@H]([C@H](C2=CC=CC=C21)N)N.Cl.Cl |
SMILES canonique |
C1C(C(C2=CC=CC=C21)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


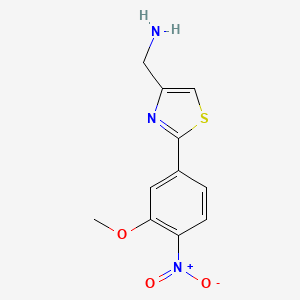
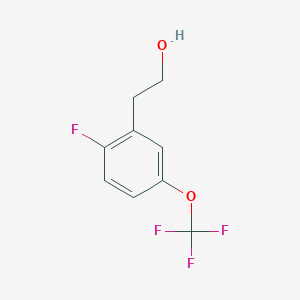
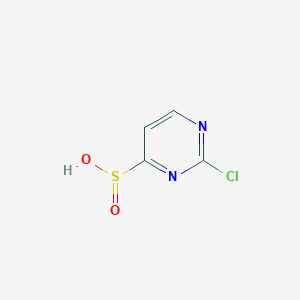

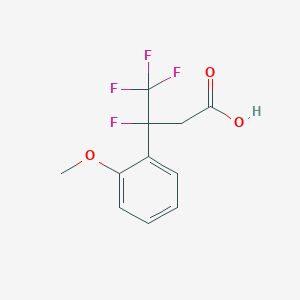
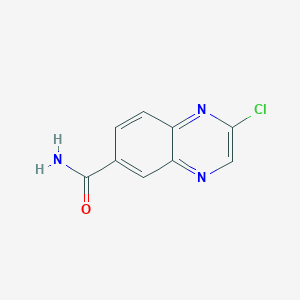
![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)
